tert-butyl N-[(3R,5S)-6-azabicyclo[3.2.0]heptan-3-yl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl ((3R,5S)-6-azabicyclo[320]heptan-3-yl)carbamate is a bicyclic compound with a unique structure that includes a tert-butyl carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ((3R,5S)-6-azabicyclo[3.2.0]heptan-3-yl)carbamate typically involves the reaction of a bicyclic amine with tert-butyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as dichloromethane and bases like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ((3R,5S)-6-azabicyclo[3.2.0]heptan-3-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles like amines and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl ((3R,5S)-6-azabicyclo[3.2.0]heptan-3-yl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new materials and catalysts .
Biology
In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its bicyclic structure allows it to interact with various biological targets, making it useful in the study of enzyme mechanisms and protein-ligand interactions .
Medicine
In medicine, tert-Butyl ((3R,5S)-6-azabicyclo[3.2.0]heptan-3-yl)carbamate is explored for its potential therapeutic applications. It may serve as a precursor for the development of drugs targeting neurological disorders and other diseases .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of tert-Butyl ((3R,5S)-6-azabicyclo[3.2.0]heptan-3-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, leading to changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl ((3-azabicyclo[3.2.0]heptan-1-yl)methyl)carbamate
- tert-Butyl ((3R,5R)-5-(hydroxymethyl)pyrrolidin-3-yl)carbamate
Uniqueness
tert-Butyl ((3R,5S)-6-azabicyclo[3.2.0]heptan-3-yl)carbamate is unique due to its specific stereochemistry and bicyclic structure. This uniqueness allows it to exhibit distinct reactivity and binding properties compared to other similar compounds .
Properties
Molecular Formula |
C11H20N2O2 |
---|---|
Molecular Weight |
212.29 g/mol |
IUPAC Name |
tert-butyl N-[(3R,5S)-6-azabicyclo[3.2.0]heptan-3-yl]carbamate |
InChI |
InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-8-4-7-6-12-9(7)5-8/h7-9,12H,4-6H2,1-3H3,(H,13,14)/t7?,8-,9+/m1/s1 |
InChI Key |
AHUMUTMZKQKDPI-ASODMVGOSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1C[C@H]2C(C1)CN2 |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC2CNC2C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.